molecular formula C18H17N3O2 B2793244 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-34-1

4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2793244
CAS No.: 164928-34-1
M. Wt: 307.353
InChI Key: GXBXOPSTFRBHAD-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the pyrazole ring contributes to its distinct chemical and pharmacological properties .

Properties

IUPAC Name

4-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXOPSTFRBHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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